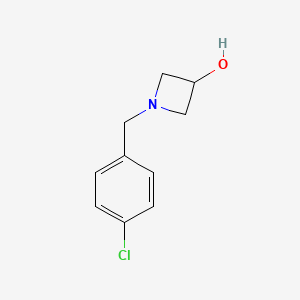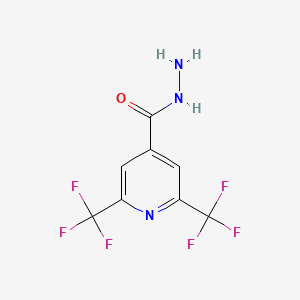
2,6-Bis(trifluoromethyl)isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The exact mechanism of action of 2,6-Bis(trifluoromethyl)isonicotinohydrazide is still not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately causing cell death. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce DNA damage. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), leading to the accumulation of acetylated histones and ultimately causing changes in gene expression. In addition, this compound has been found to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately causing cell death.
実験室実験の利点と制限
2,6-Bis(trifluoromethyl)isonicotinohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to have a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, there are also some limitations to using this compound in lab experiments. For example, this compound has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, the exact mechanism of action of this compound is still not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2,6-Bis(trifluoromethyl)isonicotinohydrazide. One potential area of research is the development of new anticancer drugs based on this compound. Researchers could also investigate the potential of this compound as a new antibiotic or antifungal agent. In addition, future research could focus on understanding the exact mechanism of action of this compound and identifying potential targets for drug development. Finally, researchers could investigate the potential of this compound for use in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of 2,6-Bis(trifluoromethyl)isonicotinohydrazide involves the reaction between isonicotinic acid hydrazide and trifluoroacetic anhydride in the presence of a catalyst, such as pyridine. The reaction yields a white crystalline solid, which is then purified by recrystallization. The purity of the compound can be determined by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
2,6-Bis(trifluoromethyl)isonicotinohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs. In addition, this compound has been found to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N3O/c9-7(10,11)4-1-3(6(18)17-15)2-5(16-4)8(12,13)14/h1-2H,15H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYMWCONBVNTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B6590467.png)
![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)
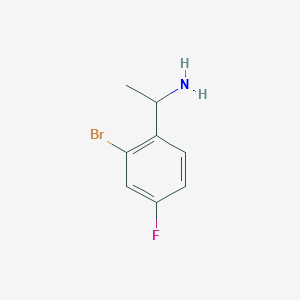
![N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6590490.png)
![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)
![5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B6590506.png)
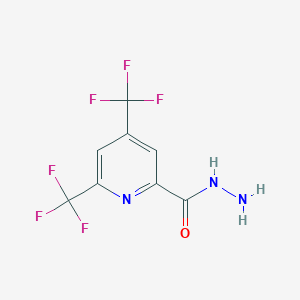

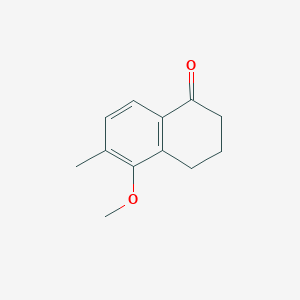
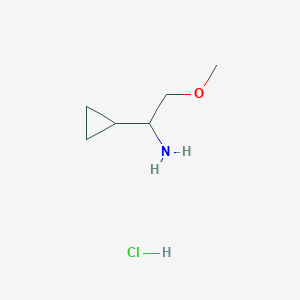
![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B6590543.png)

